Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl ester group and an ethyl group. Pyrrole derivatives are known for their diverse biological activities, making them significant in various scientific fields including medicinal chemistry, agriculture, and materials science.
This compound can be synthesized through various chemical methods, and its derivatives are often found in nature or produced synthetically for research purposes. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Methyl 1-ethyl-1H-pyrrole-3-carboxylate is classified under several categories:
The synthesis of methyl 1-ethyl-1H-pyrrole-3-carboxylate can be achieved through several methods, including:
The reaction conditions often require careful control of temperature and pH to optimize yield. For example, the condensation reaction may need to be conducted at elevated temperatures (around 60-80 °C) to facilitate the formation of the pyrrole ring and the carboxylate group.
The molecular structure of methyl 1-ethyl-1H-pyrrole-3-carboxylate features:
The structural representation can be summarized as follows:
Methyl 1-ethyl-1H-pyrrole-3-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 1-ethyl-1H-pyrrole-3-carboxylate often involves its interaction with biological targets due to its structural features. The carboxylate moiety can act as a hydrogen bond donor or acceptor, influencing its reactivity and interactions with enzymes or receptors.
Research indicates that derivatives of this compound exhibit various biological activities including antimicrobial and anticancer properties, attributed to their ability to interact with cellular pathways.
Methyl 1-ethyl-1H-pyrrole-3-carboxylate typically exhibits:
Key chemical properties include:
Methyl 1-ethyl-1H-pyrrole-3-carboxylate has several scientific applications:
The sequential modification of pre-formed pyrrole rings offers a logical pathway to N-ethyl C-ester targets. A common approach involves the initial N-alkylation of 1H-pyrrole-3-carboxylate esters followed by esterification or transesterification. Ethyl 1H-pyrrole-3-carboxylate (CAS: 936-12-9) serves as a versatile precursor, where the ethyl ester group provides stability during the subsequent N-alkylation step [6]. Treatment with ethyl halides (e.g., iodoethane) in the presence of mild bases like potassium carbonate in polar aprotic solvents (DMF, acetonitrile) achieves selective N-ethylation. Subsequent transesterification using sodium methoxide in methanol quantitatively converts the ethyl ester to the methyl ester, yielding the target compound. This cascade avoids protecting group strategies, reducing step count and purification burden. Careful control of stoichiometry (1.1-1.3 equivalents of alkylating agent) minimizes dialkylation byproducts, with typical isolated yields ranging from 65-78% over two steps [6].
Direct, high-yielding N-ethylation demands catalysts that enhance nucleophilicity at nitrogen while suppressing O-alkylation and ring C-alkylation. Recent advances utilize phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) under aqueous-organic biphasic conditions, enabling efficient ethyl group transfer with minimal solvent usage. For acid-sensitive precursors, palladium-catalyzed methods using ethyl acetate as an ethylating agent via transfer hydrogenation offer an orthogonal approach [5]. Carboxylic acid precursors (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid, CAS: 1547444-68-7) provide alternative entry points [5]. Activation with carbodiimides (DCC, EDC) followed by esterification with methanol achieves high conversion (>95%) but requires careful byproduct removal. Microwave-assisted esterification significantly accelerates this step, reducing reaction times from hours to minutes while maintaining yields above 90% [5].
Table 1: Comparative Catalytic Approaches for N-Ethylation and Esterification
Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
K₂CO₃/TBAB (PTC) | Ethyl 1H-pyrrole-3-carboxylate | 80 | 4 | 85 | Aqueous conditions, simple workup |
Pd/C - EtOAc | Methyl 1H-pyrrole-3-carboxylate | 120 | 8 | 78 | Avoids alkyl halides |
DCC/DMAP (esterification) | 1-Ethyl-1H-pyrrole-3-carboxylic acid | 25 (reflux) | 12-24 | 92 | High chemoselectivity |
H₂SO₄ (cat.)/MeOH | Ethyl 1-ethyl-1H-pyrrole-3-carboxylate | 65 (reflux) | 3 | 88* | Transesterification efficiency |
Translating batch alkylation-esterification processes to continuous manufacturing faces significant hurdles. The exothermic nature of N-alkylation reactions demands precise heat management to prevent thermal degradation of the pyrrole nucleus and control byproduct formation during scale-up. Ethylation using iodoethane generates stoichiometric amounts of hydrogen iodide, requiring immediate neutralization within the flow system to prevent catalyst deactivation and equipment corrosion [2]. Multistep sequences integrating alkylation and esterification suffer from incompatible reaction conditions: N-alkylation typically requires aprotic conditions, while acid-catalyzed transesterification needs anhydrous methanol. Modular flow systems with inline quenching and solvent switching (e.g., falling film evaporators between reaction modules) represent promising but technically complex solutions. Residence time distribution studies reveal that achieving >95% conversion in the alkylation step necessitates carefully designed static mixer reactors with residence times exceeding 30 minutes at 100°C, impacting throughput [2].
Fixed-bed reactors employing solid acid catalysts (e.g., sulfonated zirconia, acidic resins like Amberlyst™-15) enable efficient transesterification of higher esters (e.g., ethyl 1-ethyl-1H-pyrrole-3-carboxylate) to methyl esters under solvent-free conditions. Catalyst lifetime remains problematic due to pyrrole adsorption and pore blockage. Surface-functionalized mesoporous silica catalysts (SBA-15-SO₃H) demonstrate superior performance, achieving 95% conversion at 120°C with minimal leaching over 5 reaction cycles [5]. For direct esterification of carboxylic acid precursors (e.g., 1-ethyl-1H-pyrrole-3-carboxylic acid), zeolite H-Beta catalysts suppress dimerization and ether formation. Molecular confinement within the zeolite pores enhances selectivity but reduces diffusion rates for bulkier substrates. Optimizing catalyst pore size (6-8 nm) and acidity (Si/Al ratio ~25) balances activity (>90% yield) and longevity (>200 hours time-on-stream) [5].
Molecular iodine (5-10 mol%) catalyzes N-ethylation of methyl 1H-pyrrole-3-carboxylate under neat conditions. This method exploits iodine's dual role: activating the carbonyl oxygen to enhance pyrrole nitrogen nucleophilicity and facilitating halide displacement from ethyl iodide. Reactions proceed efficiently at 60-70°C, significantly below traditional base-promoted conditions (80-100°C). Crucially, this approach eliminates solvent waste and avoids strongly basic quench steps, reducing inorganic salt byproducts by >80% compared to K₂CO₃-mediated alkylation. Isolation involves simple vacuum distillation or crystallization, delivering the alkylated product in 82-87% purity (upgradeable to >99% via one-pot crystallization from n-heptane) [5]. Life cycle assessment (LCA) indicates a 40% reduction in process mass intensity (PMI) versus DMF-based routes.
Integrated syntheses leveraging decarboxylative routes minimize atom waste. Inspired by the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (where decarboxylation achieves 98.5% yield under controlled pyrolysis) [7], analogous strategies apply to the ethyl-methyl ester system. Starting from diesters like ethyl 1-ethyl-4-(ethoxycarbonyl)-1H-pyrrole-3-carboxylate, controlled thermal decarboxylation (180-200°C, 10-15 min) selectively removes one carboxylate group as CO₂, directly yielding methyl 1-ethyl-1H-pyrrole-3-carboxylate after transesterification. This avoids halogenated reagents and aqueous waste streams associated with conventional hydrolysis-decarboxylation sequences. Solvent recovery in distillation trains reaches >95% efficiency, and the sole byproduct (CO₂) can be captured or vented without complex treatment [7]. E-factor analysis shows reductions from ~15 (traditional route) to <5 kg waste/kg product.
Table 2: Environmental Impact Metrics for Synthetic Routes
Synthetic Approach | PMI (kg/kg) | E-Factor (kg waste/kg product) | Energy Intensity (MJ/kg) | Key Green Feature |
---|---|---|---|---|
Base-Catalyzed Alkylation (DMF) | 32 | 28 | 185 | Benchmark |
Iodine-Catalyzed Neat Alkylation | 12 | 8 | 95 | Solvent-free, low temperature |
Decarboxylative Route | 18 | 4.8 | 135 | Minimal byproducts, CO₂ only |
Hetero-Cat. Transesterification | 15 | 7 | 110 | Catalyst reuse, no solvents |
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